molecular formula C8H4BrClN2S B8629723 4-(5-Bromothiophen-2-yl)-2-chloropyrimidine

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine

Cat. No.: B8629723
M. Wt: 275.55 g/mol
InChI Key: AXALDHQRZFKGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)-2-chloropyrimidine typically involves the bromination of thiophene followed by its incorporation into a pyrimidine ring. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce the bromine atom into the thiophene ring. The brominated thiophene is then reacted with 2-chloropyrimidine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, thiophene derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-yl)-2-chloropyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-thienyl)benzonitrile
  • 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
  • 2-Bromo-5-benzoylthiophene

Uniqueness

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine is unique due to its combination of a brominated thiophene ring and a chloropyrimidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H4BrClN2S

Molecular Weight

275.55 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)-2-chloropyrimidine

InChI

InChI=1S/C8H4BrClN2S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H

InChI Key

AXALDHQRZFKGRT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=CC=C(S2)Br)Cl

Origin of Product

United States

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